2,2'-(Benzo[1,2-b
Overview
Description
2,2’-(Benzo[1,2-b:4,5-b’]difuran (BDF) is a compound that has garnered significant interest in the field of materials chemistry due to its unique optical and electronic properties. It is a two-dimensional molecule that serves as a building block for the formation of novel donor-acceptor copolymers . BDF is known for its planar backbone, which facilitates pi-stacking and enhances charge carrier mobilities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of BDF-based polymers typically involves the Stille cross-coupling reaction . This method combines the BDF monomers with electron-accepting units such as 2,3,1-benzothiadiazole or 2-octyl-2H-benzo[d][1,2,3]triazole . The reaction conditions often include the use of palladium catalysts and specific solvents to achieve high yields and purity .
Industrial Production Methods: In industrial settings, the production of BDF-based polymers may involve halogenation strategies to incorporate fluorine or chlorine-substituted conjugated side chains . These modifications can enhance the optical properties and improve the efficiency of the resulting polymers in applications such as organic solar cells .
Chemical Reactions Analysis
Types of Reactions: BDF undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for modifying the compound’s properties and tailoring it for specific applications.
Common Reagents and Conditions: Common reagents used in the reactions involving BDF include halogenating agents, oxidizing agents, and reducing agents . The reaction conditions often involve controlled temperatures and the use of catalysts to facilitate the desired transformations .
Major Products Formed: The major products formed from the reactions of BDF include halogenated derivatives, oxidized forms, and substituted variants . These products are valuable for further applications in materials science and organic electronics .
Scientific Research Applications
BDF has a wide range of scientific research applications due to its favorable optical and electronic properties. In chemistry, it is used as a building block for the synthesis of donor-acceptor copolymers, which are essential for organic solar cells . In biology and medicine, BDF-based compounds are being explored for their potential use in organic field-effect transistors (OFETs) and organic spintronic devices . In industry, BDF is utilized in the development of high-performance ambipolar organic field-effect transistors .
Mechanism of Action
The mechanism of action of BDF involves its ability to facilitate charge transport through pi-stacking interactions . The planar structure of BDF allows for efficient stacking of molecules, which enhances charge carrier mobilities and improves the performance of devices such as organic solar cells and OFETs . The molecular targets and pathways involved include the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are critical for determining the electronic properties of BDF-based materials .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to BDF include benzo[1,2-b:4,5-b’]dithiophene (BDT) and other benzo-fused heterocycles . These compounds share structural similarities with BDF but differ in their electronic properties and applications.
Uniqueness of BDF: BDF is unique due to its combination of a planar backbone and the ability to form strong pi-stacking interactions . This makes it particularly suitable for applications in organic electronics, where high charge carrier mobilities are essential . Additionally, the ability to modify BDF through halogenation and other chemical reactions allows for fine-tuning of its properties for specific applications .
Properties
IUPAC Name |
2-[4-(dicyanomethylidene)thieno[2,3-f][1]benzothiol-8-ylidene]propanedinitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H4N4S2/c17-5-9(6-18)13-11-1-3-21-15(11)14(10(7-19)8-20)12-2-4-22-16(12)13/h1-4H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBBBTCCPCXQCCR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC2=C1C(=C(C#N)C#N)C3=C(C2=C(C#N)C#N)C=CS3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H4N4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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